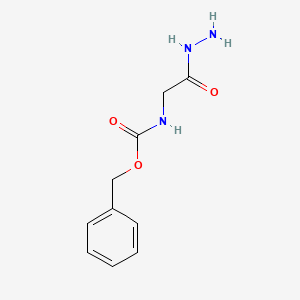

Cbz-Glycine hydrazide

描述

Nomenclature and Chemical Identity

The precise identification and naming of chemical compounds are fundamental to scientific communication. Cbz-Glycine hydrazide is known by several names and is uniquely identified by its CAS Registry Number.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is benzyl (B1604629) (2-hydrazinyl-2-oxoethyl)carbamate . scbt.comclearsynth.com However, in laboratory practice and scientific literature, it is more commonly referred to by a variety of synonyms. These include:

N-Cbz-glycine hydrazide ontosight.ai

(Benzyloxycarbonyl)glycine hydrazide ontosight.ai

Z-Glycine hydrazide chemsrc.com

Carbobenzyloxyglycine hydrazide chemsrc.com

Benzyl N-(hydrazinocarbonylmethyl)carbamate ontosight.ai

The abbreviations "Cbz" and "Z" are both widely accepted representations of the benzyloxycarbonyl protecting group, with "Z" often used in honor of one of its developers, Leonidas Zervas. masterorganicchemistry.comtotal-synthesis.com

The Chemical Abstracts Service (CAS) has assigned the unique identifier 5680-83-1 to this compound. scbt.compharmaffiliates.comchembk.com This number provides an unambiguous way to identify the compound in databases and research articles, regardless of the synonym used.

Historical Context and Significance in Organic and Medicinal Chemistry

The story of this compound is intrinsically linked to the groundbreaking advancements in peptide synthesis that occurred in the early 20th century.

The development of this compound is rooted in the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. masterorganicchemistry.comwikipedia.org This was a landmark achievement that revolutionized peptide synthesis, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain for the first time. wikipedia.org The Cbz group could protect the amino group of an amino acid, preventing unwanted side reactions, and could then be removed under relatively mild conditions, a process known as deprotection. masterorganicchemistry.comtotal-synthesis.com

Initially, the focus was on the use of Cbz-protected amino acids in solution-phase peptide synthesis. peptide.com The hydrazide functional group, a potent nucleophile, offered a unique chemical handle. oup.com Early applications of peptide hydrazides involved their conversion to acyl azides, which are reactive species that can readily form peptide bonds with the amino group of another amino acid. oup.com This "acyl azide (B81097) method" was one of the earliest strategies for forming peptide bonds in a controlled manner.

The role of this compound and other peptide hydrazides has evolved significantly with the advent of more sophisticated synthetic methodologies. While the acyl azide method is still relevant, the true resurgence in the utility of peptide hydrazides came with the development of modern ligation techniques.

In contemporary peptide chemistry, this compound is a valuable precursor for the synthesis of peptide fragments. These fragments can then be joined together in a process known as fragment condensation. nih.gov A particularly important application is in Native Chemical Ligation (NCL) , a powerful technique for synthesizing large peptides and even small proteins. oup.comconsensus.app In this context, a peptide hydrazide can be converted into a peptide thioester, which is a key intermediate in NCL. oup.comiris-biotech.de This "hydrazide-based NCL" strategy allows for the efficient and chemoselective joining of unprotected peptide fragments. consensus.app

Furthermore, this compound serves as a crucial building block in the synthesis of peptidomimetics . ontosight.airesearchgate.net These are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability or better oral bioavailability. The hydrazide moiety can be incorporated into the backbone of a peptide-like structure, leading to the formation of novel peptidomimetic scaffolds like acylhydrazino-peptomers. researchgate.net The ability to use this compound in multicomponent reactions, such as the Ugi reaction, further expands its utility in generating diverse libraries of peptidomimetic compounds for drug discovery and materials science. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXJOIKPPWLCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205359 | |

| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5680-83-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5680-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL (HYDRAZINOCARBONYLMETHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2UWH6Q5YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations Involving Cbz Glycine Hydrazide

Strategies for the Synthesis of Cbz-Glycine Hydrazide

The synthesis of N-protected α-amino acid hydrazides, such as this compound, is a crucial process in peptide chemistry and the development of novel bioactive molecules. The primary synthetic pathways involve the hydrazinolysis of esters and the acylation of protected hydrazines. thieme-connect.com

The most common method for preparing this compound is through the hydrazinolysis of the corresponding N-Cbz-amino acid methyl ester. thieme-connect.com This reaction involves the treatment of the methyl ester with hydrazine (B178648) hydrate (B1144303).

The efficiency of the hydrazinolysis reaction is highly dependent on several factors, including the choice of solvent, reaction temperature, and the stoichiometry of hydrazine hydrate. While specific optimization data for this compound is not extensively detailed in the provided search results, general principles for the synthesis of glycine (B1666218) hydrazide analogues can be applied. For instance, in the synthesis of related glycine hydrazides, reactions are often carried out by reacting an ester with hydrazine hydrate. nih.gov The optimization of these conditions is critical to maximize the yield and purity of the final product.

Table 1: General Parameters for Optimization of Hydrazinolysis

| Parameter | Considerations | Potential Impact on Reaction |

| Solvent | The solubility of both the starting ester and the hydrazine hydrate. Common solvents include alcohols like ethanol (B145695) or methanol. | Affects reaction rate and ease of product isolation. |

| Temperature | Reactions can be performed at room temperature or with heating (reflux). | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Stoichiometry of Hydrazine Hydrate | An excess of hydrazine hydrate is often used to drive the reaction to completion. | Insufficient hydrazine may result in incomplete conversion, while a large excess may complicate purification. |

Achieving a high yield of pure this compound is a key objective. Following the reaction, purification is typically necessary to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying the crude product. nih.gov The choice of solvent for recrystallization is critical and is determined by the solubility of the hydrazide at different temperatures. For similar compounds, recrystallization from solvents like hexane (B92381) has been reported to yield pure products. nih.gov Yields for the hydrazinolysis of N-protected amino acid esters can range from low to medium. thieme-connect.com

While hydrazinolysis of esters is widely used, it involves the use of toxic hydrazine hydrate and can sometimes result in low yields. thieme-connect.com Consequently, alternative synthetic strategies have been developed.

An alternative approach involves the acylation of protected hydrazines. This method provides a pathway to N-protected α-amino acid hydrazides by coupling an N-protected amino acid with a protected hydrazine derivative. thieme-connect.comnih.gov This strategy can offer milder reaction conditions and avoid the direct use of highly toxic hydrazine. The choice of coupling reagents is critical to prevent epimerization and ensure high yields. thieme-connect.com

A specific and advantageous example of the acylation of protected hydrazines is the use of N-aminophthalimide. thieme-connect.com This method presents a less toxic alternative to hydrazine hydrate. The synthesis involves two main steps:

Coupling: The N-protected amino acid (e.g., Cbz-Glycine) is coupled with N-aminophthalimide using activating reagents commonly employed in peptide synthesis, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC). Symmetrical anhydrides formed with carbodiimide (B86325) reagents have been shown to provide good to excellent yields. thieme-connect.com

Dephthaloylation: The subsequent removal of the phthaloyl protecting group from the resulting N-protected hydrazide precursor can be challenging. However, the use of an aminomethyl polystyrene resin has been shown to be effective for this deprotection step under mild conditions at room temperature. thieme-connect.com

This strategy is particularly valuable as it is compatible with various commonly used N-protecting groups in peptide chemistry and proceeds under mild conditions, minimizing the risk of side reactions. thieme-connect.com

Alternative Synthetic Routes and Their Advantages

Solid-Phase Synthesis Approaches

The synthesis of peptide hydrazides, including this compound, on a solid support is a crucial technique that facilitates the efficient production of these valuable chemical intermediates. researchgate.net Solid-phase peptide synthesis (SPPS) offers advantages over solution-phase methods, primarily the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. lsu.edu

Several strategies have been developed for the solid-phase synthesis of peptide hydrazides. One common approach involves the use of a 2-chlorotrityl chloride (2-CTC) resin, which is first loaded with Fmoc-hydrazine. researchgate.net The peptide chain, in this case, a single Cbz-glycine unit, is then elongated on this support. The final peptide hydrazide is cleaved from the resin using an acidic solution, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2). researchgate.netlsu.edu

Another effective method utilizes a hydrazone resin, which demonstrates good stability under acidic conditions. researchgate.net Polymer-bound N-tritylhydrazines have also been successfully employed for the solid-phase synthesis of protected peptide hydrazides. researchgate.net These solid-phase approaches are instrumental in creating precursors for larger proteins through techniques like native chemical ligation and for modifying molecules via hydrazone ligation. researchgate.net

Chemical Transformations of this compound to Diverse Compounds

This compound serves as a key starting material for a variety of chemical transformations, leading to a wide array of functionalized molecules.

Formation of Hydrazones

Hydrazones are a class of organic compounds formed by the reaction of a hydrazide with an aldehyde or a ketone. orientjchem.orgtaylorandfrancis.com This transformation is one of the most fundamental and widely utilized reactions of this compound.

The reaction of this compound with aldehydes or ketones proceeds via a condensation mechanism, typically involving the refluxing of the reactants in a solvent such as ethanol, to yield the corresponding N-acylhydrazone. orientjchem.orgnih.govresearchgate.net This reaction is a variation of imine formation. libretexts.org Often, a catalytic amount of acid is used to accelerate the reaction. researchgate.net The process is generally high-yielding and straightforward, making it a popular method for derivatizing both the hydrazide and the carbonyl compound. orientjchem.orgresearchgate.net A wide range of aromatic and aliphatic aldehydes and ketones can be used, leading to a diverse library of hydrazone derivatives. orientjchem.orgnih.govorganic-chemistry.org

The table below illustrates typical condensation reactions to form hydrazones.

| Hydrazide Component | Carbonyl Component | Reaction Conditions | Product | Reference |

| N-(2-naphthalenyl)glycine hydrazide | 3,5-dibromo-2,4-dihydroxybenzaldehyde | Reflux in ethanol, 3h | N-2-naphthalenyl-[(3,5-dibromo-2,4-dihydroxyphenyl) methylene] Glycine Hydrazide | nih.gov |

| Benzohydrazide | Substituted Aromatic Aldehydes | Reflux in ethanol, 2h | Aromatic Hydrazone Derivatives | orientjchem.org |

| 4-hydroxybenzhydrazide | Salicylaldehyde derivatives | Not specified | 4-hydroxybenzhydrazide-hydrazones | nih.gov |

This table is representative of typical hydrazone formation reactions and uses a close analog for illustrative purposes where specific this compound data was not available.

The C=N double bond formed in hydrazones introduces the possibility of geometric isomerism, resulting in E and Z isomers. nih.gov The stereochemical outcome of the condensation reaction and the stability of the resulting isomers are influenced by several factors, including the structure of the reactants and the reaction conditions. nih.govmdpi.com

The Z isomer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the N-H proton of the hydrazide moiety and a suitable acceptor atom on the aldehyde- or ketone-derived portion of the molecule. nih.govnih.gov Conversely, the E isomer can be favored by the formation of a hydrogen bond between the N-H proton and a group on the acyl portion of the hydrazide. mdpi.com

Furthermore, the interconversion between E and Z isomers is often possible. Irradiation with UV light can induce E-to-Z photoisomerization, a process that can sometimes be reversed by heating. nih.gov The electronic nature of substituents on the aromatic rings can also influence the isomerization process and the relative stability of the isomers. nih.gov

The table below shows an example of the isomer distribution following photoisomerization, demonstrating the dynamic nature of hydrazone stereochemistry.

| Compound | Solvent | % Z-isomer | % E-isomer |

| Hydrazone 1 | CHCl3 | 11 | 89 |

| Hydrazone 1 | DMF | 0 | 100 |

| Hydrazone 2 | CHCl3 | 14 | 86 |

| Hydrazone 2 | DMF | 0 | 100 |

Data adapted from a study on isatin-1,8-naphthalimide hydrazones to illustrate the principles of E/Z isomerism in similar systems. researchgate.net

Derivatization for Peptidomimetic Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and cell permeability. beilstein-journals.orgnih.gov this compound is a valuable precursor in the synthesis of these important compounds. organic-chemistry.orgnih.gov

A powerful strategy for constructing complex molecules is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials. ebrary.netnih.gov The Ugi four-component reaction (U-4CR) is a prominent MCR used extensively in the synthesis of peptide-like structures. nih.govebrary.net

A variation of this reaction, the hydrazino-Ugi four-component reaction (HU-4CR), has been developed for the synthesis of a novel class of peptidomimetics called acylhydrazino-peptomers. beilstein-journals.orgnih.gov In this reaction, a hydrazide (such as this compound) acts as the amine component, which reacts with a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov These reactions are often performed in trifluoroethanol (TFE) at room temperature and produce the desired acylhydrazino-peptomers in moderate to excellent yields. nih.gov This approach allows for the rapid generation of diverse and highly functionalized peptidomimetic libraries by varying each of the four components. beilstein-journals.orgnih.gov

The table below outlines the components and yields for the synthesis of various acylhydrazino-peptomers using a glycine hydrazide derivative.

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Yield (%) |

| Isobutyraldehyde | Formic acid | Ethyl isocyanoacetate | 90 |

| Isobutyraldehyde | Acetic acid | Ethyl isocyanoacetate | 83 |

| Isobutyraldehyde | Propionic acid | Ethyl isocyanoacetate | 85 |

| Acetone | Formic acid | Ethyl isocyanoacetate | 81 |

| Acetone | Acetic acid | Ethyl isocyanoacetate | 59 |

| Acetone | Propionic acid | Ethyl isocyanoacetate | 72 |

Data sourced from a study on the synthesis of acylhydrazino-peptomers by consecutive Ugi and hydrazino-Ugi reactions. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound and its derivatives are valuable tools in Solid-Phase Peptide Synthesis (SPPS), primarily for the preparation of C-terminal peptide hydrazides. These peptide hydrazides serve as crucial intermediates for the synthesis of larger peptides and proteins through fragment condensation strategies. google.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is common in this context. google.com

Specialized resins have been developed to facilitate the synthesis of peptide hydrazides. For instance, a 2-methoxy-4-alkoxy-benzyloxycarbonyl hydrazide handle allows for standard Fmoc peptide synthesis. google.com After the peptide chain is assembled on the solid support, the protected peptide hydrazide can be cleaved from the resin under mild acidic conditions, such as 0.5% to 1% trifluoroacetic acid (TFA), without removing acid-labile side-chain protecting groups. google.com This approach yields fully protected peptide hydrazides that are ready for subsequent fragment ligation. google.comgoogle.com

The stability of the resin linker is crucial for the successful synthesis of longer peptide hydrazide fragments. Trityl-chloride resins functionalized with 9-fluorenylmethyl carbazate (B1233558) have been shown to be highly stable under various storage conditions, making them practical for the production of hydrazide-containing peptides. researchgate.net

Table 1: Resins and Cleavage Conditions for Peptide Hydrazide Synthesis

| Resin/Handle Type | Protecting Group Strategy | Cleavage Conditions | Product |

|---|---|---|---|

| 2-methoxy-4-alkoxy-benzyloxycarbonyl hydrazide | Fmoc | ~0.5-1% TFA | Side-chain protected peptide hydrazide google.com |

| 2-chlorotrityl chloride (2-CTC) with Fmoc-hydrazine | Fmoc | 5% HCl (aq) in acetone | Peptide hydrazide researchgate.net |

Conversion to Acyl Azides for Peptide Ligation

A primary application of peptide hydrazides derived from this compound is their conversion into highly reactive peptide acyl azides. This transformation is a key step in azide-based peptide ligation methods. oup.comresearchgate.net The process involves the reaction of the protected peptide hydrazide with nitrous acid, which can be generated in situ from reagents like alkyl nitrites or sodium nitrite (B80452) under acidic conditions. google.comoup.com

The resulting acyl azides are reactive towards nucleophiles and can be used directly for amide bond formation to extend a peptide chain. oup.com However, this direct coupling can be slow, and the acyl azides themselves can be unstable, particularly at temperatures above 0°C, where they may undergo Curtius rearrangement to form isocyanate byproducts. google.comoup.com The acylation step is typically performed immediately after the azide (B81097) is formed, at low temperatures (0-5°C) and a controlled pH (7-8). google.com

Nitrite Oxidation and Thiolysis

To overcome the limitations of direct acyl azide coupling, a more robust strategy involves the in situ conversion of the peptide acyl azide into a more stable peptide thioester. oup.comresearchgate.net This is achieved through a two-step, one-pot process involving nitrite oxidation followed by thiolysis. nih.gov

First, the unprotected peptide hydrazide is treated with sodium nitrite (NaNO₂) in an acidic aqueous buffer (e.g., 6 M guanidinium (B1211019) chloride at pH 3) to form the corresponding acyl azide. researchgate.net This activation step is generally rapid. oup.com Subsequently, a thiol, such as 4-mercaptophenylacetic acid (MPAA), is added to the mixture. oup.comoup.com The acyl azide is quantitatively converted to a peptide thioester via thiolysis. oup.comoup.com This thioester can then be used in native chemical ligation (NCL), reacting with an N-terminal cysteine residue of another peptide fragment to form a native peptide bond. researchgate.netiris-biotech.de This hydrazide-to-thioester conversion is compatible with most amino acid residues. oup.com

Curtius Rearrangement Applications

The acyl azide intermediate generated from this compound can undergo the Curtius rearrangement, a thermal or photochemical decomposition that results in an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govorganic-chemistry.org This rearrangement is a versatile reaction in organic synthesis as the resulting isocyanate can be trapped by various nucleophiles. wikipedia.orgnih.gov

Formation of Amines: Hydrolysis of the isocyanate yields an unstable carbamic acid, which decarboxylates to form a primary amine. organic-chemistry.org

Formation of Carbamates: Reaction with an alcohol, such as tert-butanol (B103910) or benzyl (B1604629) alcohol, forms Boc-protected or Cbz-protected amines, respectively. wikipedia.org

Formation of Ureas: Reaction with an amine leads to the formation of a urea (B33335) derivative. wikipedia.org

The Curtius rearrangement proceeds with a high tolerance for various functional groups and with complete retention of the stereochemistry of the migrating group. nih.gov While often a competing side reaction in peptide coupling, the rearrangement can be harnessed for synthetic purposes to introduce amine functionalities or their protected derivatives. google.comnih.gov For example, the reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA) can directly generate the isocyanate via an in situ acyl azide, which is then trapped. ucd.ie

Alkylation of Hydrazide Moiety

The hydrazide moiety of this compound contains nucleophilic nitrogen atoms that can potentially undergo alkylation. While extensive research has focused on the α-C(sp³)-H alkylation of glycine derivatives to produce unnatural amino acids, rawdatalibrary.netnih.gov specific studies detailing the direct alkylation of the -NHNH₂ group in this compound are less common in the reviewed literature.

Generally, the alkylation of glycine precursors is a powerful method for creating structural diversity. mdpi.com For instance, phase-transfer catalysis has been employed for the highly enantioselective alkylation of protected glycine amides. nih.gov Furthermore, N-alkylated glycine derivatives can be prepared through methods like the aminolysis of chloroacetic acid with respective alkylamines. mdpi.com These principles suggest that the hydrazide nitrogens in this compound could be targeted for alkylation under suitable conditions to generate substituted hydrazide derivatives, which could serve as precursors for further synthetic transformations. iris-biotech.de

Formation of Heterocyclic Compounds (e.g., oxadiazole, diazole, pyranopyrazoles)

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic compounds due to the reactive hydrazide functionality.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from acid hydrazides through cyclodehydration reactions. ijper.orgnih.gov A common method involves reacting the acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. nih.gov Alternatively, a convergent approach involves coupling acyl hydrazides with α-bromo nitroalkanes to directly yield 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org

Diazoles (Triazoles): The synthesis of 1,2,4-triazoles can also commence from an acid hydrazide. For example, condensation of an acid hydrazide with an isothiocyanate affords a thiosemicarbazide (B42300) intermediate. Subsequent ring closure of this intermediate in an alkaline medium yields the corresponding 1,2,4-triazole-3-thiol. nih.gov

Pyranopyrazoles: While direct synthesis from this compound is not explicitly detailed, the general synthesis of pyranopyrazoles involves a one-pot multicomponent reaction that typically includes hydrazine hydrate, an aldehyde, malononitrile, and a β-ketoester. researchgate.net This indicates that the hydrazide component is fundamental to the formation of the pyrazole (B372694) ring within the fused heterocyclic system.

Table 2: Heterocyclic Synthesis from Hydrazide Precursors

| Target Heterocycle | Key Reagents with Hydrazide | General Reaction Type |

|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic acid/acid chloride, dehydrating agent (e.g., POCl₃) | Condensation and Cyclodehydration nih.gov |

| 1,2,4-Triazole | Isothiocyanate, base | Condensation and Cyclization nih.gov |

Iii. Spectroscopic and Computational Analysis in Cbz Glycine Hydrazide Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural confirmation and purity assessment of Cbz-Glycine hydrazide. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is typically employed to provide a complete picture of the molecule's architecture.

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyloxycarbonyl (Cbz) group typically appear as a multiplet in the downfield region, around δ 7.27-7.37 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂-Ph) show a characteristic singlet at approximately δ 5.09 ppm. The methylene protons of the glycine (B1666218) unit (-CH₂-) are observed as a singlet around δ 3.76 ppm. The protons of the hydrazide group (-NHNH₂) and the amide proton (-NH-) can exhibit broader signals, and their chemical shifts can be influenced by the solvent and concentration.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.27-7.37 | Multiplet | 5H |

| Benzylic (CH₂-Ph) | 5.09 | Singlet | 2H |

| Glycine (α-CH₂) | 3.76 | Singlet | 2H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The carbonyl carbon of the hydrazide group is typically observed at the most downfield position, around δ 171.4 ppm. The carbonyl carbon of the carbamate (B1207046) group appears at a slightly upfield chemical shift, near δ 158.9 ppm. The aromatic carbons of the phenyl ring resonate in the range of δ 128.9-138.0 ppm. The benzylic carbon is found at approximately δ 67.8 ppm, and the glycine α-carbon is typically observed around δ 43.6 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Hydrazide) | 171.4 |

| C=O (Carbamate) | 158.9 |

| Aromatic (ipso-C) | 138.0 |

| Aromatic (CH) | 128.9 - 129.4 |

| Benzylic (CH₂-Ph) | 67.8 |

| Glycine (α-CH₂) | 43.6 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₃N₃O₃, corresponding to a molecular weight of approximately 223.23 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223. The fragmentation of this compound is expected to proceed through several characteristic pathways, dictated by the stability of the resulting fragment ions. Key fragmentation patterns would likely involve:

Loss of the benzyl (B1604629) group: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), is a common feature in the mass spectra of benzyl-containing compounds. nih.gov The remaining fragment would have an m/z of 132.

Cleavage of the carbamate group: Fragmentation can occur at the C-O bond of the carbamate, leading to the loss of CO₂ (44 Da) or the benzyloxy group (107 Da).

Amide bond cleavage: Cleavage of the amide bond between the glycine unit and the hydrazide can lead to fragments corresponding to the Cbz-glycyl cation ([C₁₀H₁₀NO₃]⁺, m/z 208) or the hydrazide radical cation.

Hydrazide fragmentation: The N-N bond of the hydrazide moiety can also cleave, leading to further fragmentation.

A plausible fragmentation pattern would yield ions that are stabilized by resonance, such as acylium ions. nist.gov

IR and FTIR spectroscopy are used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: The N-H stretching vibrations of the amide and hydrazide groups are expected in the region of 3200-3400 cm⁻¹. Primary amines, like the -NH₂ of the hydrazide, typically show two bands in this region. sigmaaldrich.com

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will appear just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The amide I band (primarily C=O stretch) of the carbamate is typically found around 1680-1700 cm⁻¹. The carbonyl stretch of the hydrazide group is expected at a slightly lower wavenumber, in the range of 1630-1680 cm⁻¹, due to resonance effects.

N-H Bending: The N-H bending vibration of the amide II band is expected around 1510-1550 cm⁻¹. The scissoring vibration of the NH₂ group of the hydrazide will also appear in this region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carbamate group will likely show a strong absorption in the 1200-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide & Hydrazide (N-H) | Stretching | 3200 - 3400 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Carbamate (C=O) | Stretching | 1680 - 1700 |

| Hydrazide (C=O) | Stretching | 1630 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1510 - 1550 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Carbamate (C-O) | Stretching | 1200 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry and Theoretical Studies

While specific computational studies on this compound are not extensively reported, theoretical investigations of closely related molecules, such as N-Cbz-protected amino acids, provide a framework for understanding its molecular behavior. Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools to probe the conformational landscape, intermolecular interactions, and electronic properties of such molecules.

A study on N-Cbz-L-glycine solvated in methanol, for instance, utilized molecular dynamics simulations to investigate structural properties like radial pair distribution functions, hydrogen bonding, and molecular conformation at different temperatures. Such studies can elucidate the interactions between the solute and solvent molecules, which is critical for understanding reaction mechanisms and solubility.

For this compound, computational approaches could be employed to:

Determine stable conformations: By calculating the potential energy surface, the most stable geometries of the molecule can be identified. This is influenced by the rotational freedom around several single bonds.

Analyze electronic properties: Methods like Density Functional Theory (DFT) can be used to calculate properties such as atomic charges, dipole moments, and molecular orbitals, which can provide insights into the molecule's reactivity.

Simulate spectroscopic properties: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental data can aid in the assignment of spectral peaks and confirm the proposed structure.

Model intermolecular interactions: Computational models can be used to study how this compound molecules interact with each other in the solid state or with solvent molecules in solution, including the analysis of hydrogen bonding networks.

These computational investigations would complement experimental data, providing a deeper understanding of the chemical and physical properties of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Conformer Stability and Hydrogen Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT is particularly useful for determining the geometries of its possible conformers and their relative stabilities. Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

Research on glycine, the core component of this compound, demonstrates the power of DFT in conformational analysis. ufba.brnih.gov Studies have used various DFT functionals, such as B3LYP, to optimize the geometries of different conformers and calculate their relative energies. ufba.brnih.gov This process identifies the most stable, lowest-energy conformer and quantifies the energy differences between it and other possible spatial arrangements. nih.gov This same methodology can be applied to this compound to understand how the larger carbamoylbenzyl group influences the molecule's preferred shape.

Furthermore, DFT is crucial for analyzing both intramolecular and intermolecular hydrogen bonding. rsc.orgresearchgate.net Hydrogen bonds play a significant role in determining the conformation and crystal packing of molecules containing N-H and C=O groups. nih.gov DFT calculations, often combined with methodologies like the Quantum Theory of Atoms in Molecules (AIM), can characterize these interactions by calculating bond distances, angles, and the electron density at critical points between the hydrogen bond donor and acceptor. ufba.brresearchgate.netiaea.org For this compound, this analysis can reveal stable intramolecular hydrogen bonds that contribute to the stability of certain conformers.

Below is an illustrative table showing the type of data generated from a DFT analysis on hypothetical conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular H-Bond | H-Bond Distance (Å) | Dipole Moment (Debye) |

| A (Extended) | 0.00 | N-H···O=C (amide) | 2.15 | 2.5 |

| B (Folded) | 1.85 | N-H···O=C (ester) | 2.08 | 4.1 |

| C (Twisted) | 3.50 | None | N/A | 3.2 |

This table is for illustrative purposes and does not represent experimentally verified data.

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, including DFT and other ab initio methods, are essential for determining the electronic properties of this compound. nih.govnih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical reactivity and potential reaction mechanisms. d-nb.info

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. d-nb.info A smaller gap suggests the molecule is more likely to be reactive.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, MEP analysis would likely show negative potential around the carbonyl oxygen atoms and positive potential near the N-H protons, highlighting the most probable sites for interaction and reaction.

These computational insights are invaluable for predicting how this compound might behave in various chemical reactions, guiding the synthesis of new derivatives. nih.gov

The following table presents hypothetical electronic properties for this compound that could be obtained from quantum chemical calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.1 D | Measures overall polarity |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.3 eV | Energy released upon gaining an electron |

This table is for illustrative purposes and does not represent experimentally verified data.

Molecular Docking and Dynamics Simulations (if applicable to specific derivatives)

While this compound is primarily a synthetic intermediate, its derivatives have been investigated for potential biological activity. nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to explore and predict how these molecules might interact with biological targets, such as proteins or enzymes. pensoft.netmdpi.com

Molecular Docking is a method used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). researchgate.net The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on factors like intermolecular forces. This technique is widely used in drug discovery to screen for potential inhibitors. mdpi.com For example, various hydrazide derivatives have been computationally docked into the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) to predict their binding affinity and inhibitory potential. pensoft.netresearchgate.net

Molecular Dynamics (MD) simulations provide insights into the behavior of a molecular system over time. researchgate.net After a ligand is docked into a receptor, an MD simulation can be run to assess the stability of the resulting complex. nih.govnih.gov These simulations model the movements and interactions of all atoms in the system, including the protein, the ligand, and surrounding water molecules, providing a dynamic view of the binding process. researchgate.net This helps confirm whether the binding pose predicted by docking is stable and can reveal key interactions that maintain the complex.

These computational approaches are crucial for structure-activity relationship (SAR) studies, helping to rationalize why certain derivatives are more active than others and guiding the design of new compounds with improved potency. nih.gov

An example of data from a hypothetical molecular docking study of a this compound derivative is shown below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | -8.5 | Tyr82, Phe210 | Hydrogen Bond, π-π Stacking |

| Asp120 | Salt Bridge | ||

| Val121, Leu305 | Hydrophobic Interaction |

This table is for illustrative purposes and does not represent experimentally verified data.

Iv. Research on Biological and Pharmacological Applications of Cbz Glycine Hydrazide Derivatives

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The inherent chemical properties of the glycine (B1666218) hydrazide framework allow for systematic structural modifications. By altering different parts of the molecule, scientists have been able to fine-tune its biological activity, leading to the identification of potent and selective agents for various therapeutic targets. This exploration has generated significant data on the structure-activity relationships (SAR) that govern the efficacy of these derivatives.

Derivatives based on the hydrazide structure have been identified as promising inhibitors of Hexokinase 2 (HK2), an enzyme over-expressed in many human cancers, making it a key target for cancer therapy. nih.govresearchgate.net Through structure-based virtual screening, (E)-N'-(2,3,4-trihydroxybenzylidene) arylhydrazide derivatives were designed and synthesized, showing excellent in vitro activity. nih.gov

One of the most potent compounds identified, Benitrobenrazide (BNBZ), is a selective HK2 inhibitor with an IC50 of 0.53 µM. nih.govmedchemexpress.com It has been shown to significantly inhibit glycolysis and cancer cell proliferation both in vitro and in vivo. researchgate.netmedchemexpress.com SAR studies on BNBZ and its analogues revealed that the presence and arrangement of hydroxyl groups on the benzene (B151609) ring are critical for its inhibitory activity. nih.gov For instance, compound 3j from one study, which features a 2,3,4-trihydroxybenzylidene moiety, demonstrated the strongest inhibitory effect on HK2 and potent growth inhibition against SW480 cancer cells. nih.gov

| Compound | HK2 IC₅₀ (µM) | Cancer Cell Line | Cell Growth IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Benitrobenrazide (BNBZ) | 0.53 | SW480 | 7.13 | nih.govmedchemexpress.com |

| Benitrobenrazide (BNBZ) | - | SW1990 | 24 | medchemexpress.com |

| Benitrobenrazide (BNBZ) | - | HepG2 | 15.0 | medchemexpress.com |

| Compound 3j | 0.53 ± 0.13 | SW480 | 7.13 ± 1.12 | nih.gov |

Glycine hydrazide derivatives have emerged as a significant class of inhibitors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a cAMP-regulated chloride ion channel. nih.govrupress.org A high-throughput screening of a large small-molecule library led to the discovery of the glycine hydrazide class of CFTR inhibitors. nih.govsemanticscholar.org The most potent compound from this class is N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, known as GlyH-101 . nih.govrupress.org This compound proved to be a reversible and potent inhibitor of CFTR Cl- conductance. nih.gov

The inhibitory mechanism of GlyH-101 on the CFTR channel is distinct from other inhibitors like CFTRinh-172. rupress.org Electrophysiological studies, including whole-cell current and patch-clamp experiments, indicate that GlyH-101 acts by directly occluding the CFTR pore at or near its external entrance. rupress.orgnih.gov This mechanism is supported by several key findings:

Voltage-Dependent Block: GlyH-101 produces a voltage-dependent block of the CFTR channel, with inhibition being more potent at positive membrane potentials. The apparent inhibitory constant (Ki) increases from 1.4 µM at +60 mV to 5.6 µM at -60 mV. nih.govrupress.org

Rapid, Reversible Action: The inhibition is rapid (occurring in less than a minute) and easily reversible upon washout, which is consistent with an external binding site rather than one that requires crossing the cell membrane. rupress.orgresearchgate.net

Altered Channel Gating: Patch-clamp analysis shows that GlyH-101 induces fast channel closures within bursts of openings, significantly reducing the mean channel open time (e.g., from 264 ms (B15284909) to 13 ms with 5 µM GlyH-101). nih.govrupress.org

Dependence on Extracellular Cl-: The apparent potency of GlyH-101 is reduced when the extracellular chloride concentration is lowered, suggesting competition or interaction at the outer pore. rupress.orgresearchgate.net

These characteristics collectively point to a mechanism where the GlyH-101 molecule physically blocks the channel pore from the extracellular side, preventing the flow of chloride ions. rupress.org

Systematic modification of the GlyH-101 structure has provided valuable insights into the structural requirements for potent CFTR inhibition. researchgate.net Analysis of a series of synthesized analogues has established key SAR findings. nih.govnih.gov

R1 Group (N-substituent): The N-(2-naphthalenyl) group was found to be crucial for high potency. Replacing it with other aromatic systems often leads to a decrease in activity. nih.gov

R3 Group (Benzaldehyde Moiety): The substitution pattern on the benzaldehyde (B42025) ring is critical. Maximal inhibitory potency was achieved with a 3,5-dibromo-2,4-dihydroxyphenyl substituent. The presence of two bromine atoms and two hydroxyl groups on this ring is a key determinant of activity. nih.govresearchgate.net

Backbone Modifications: Changes to the glycine hydrazide backbone, such as replacing the glycine methylene (B1212753) group with a carbonyl group (to form oxamic acid hydrazides), can alter activity. researchgate.net Similarly, reducing the Schiff base group (C=N) was found to diminish inhibitory effects. researchgate.net

| Structural Moiety | Modification | Effect on Activity | Source |

|---|---|---|---|

| N-substituent (R1) | N-(2-naphthalenyl) | Optimal for high potency | nih.gov |

| Benzaldehyde Moiety (R3) | 3,5-dibromo-2,4-dihydroxyphenyl | Confers maximal inhibitory potency | nih.govresearchgate.net |

| Schiff Base (C=N) | Reduction of the double bond | Reduced activity | researchgate.net |

| Glycine Methylene (R2) | Replacement with a carbonyl group | Improved inhibition activity | researchgate.net |

The hydrazide-hydrazone scaffold is a prominent feature in many compounds exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov

Anticancer Activity: The anticancer potential of hydrazide derivatives is partly linked to their ability to inhibit enzymes crucial for cancer cell metabolism, such as Hexokinase 2. researchgate.net Beyond enzyme inhibition, various hydrazide-hydrazones have demonstrated cytotoxic effects against different cancer cell lines. mdpi.com For example, certain pyrazole-carbohydrazide derivatives showed activity against leukemia cell lines. mdpi.com The strategy of conjugating hydrazones with other bioactive molecules, like non-steroidal anti-inflammatory drugs (NSAIDs), and then forming metal complexes has been explored to enhance anticancer potency. bohrium.com

Antimicrobial Activity: Hydrazide-hydrazone derivatives are frequently investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. nih.gov Their mechanism can involve disrupting the microbial cell wall or membrane. mdpi.com The antimicrobial efficacy is highly dependent on the specific chemical structure. For instance, studies on novel hydrazide-hydrazone derivatives showed that compounds featuring hydroxyl, bromo, and methoxy (B1213986) groups on the aromatic ring possessed potent activity against strains like B. subtilis, E. coli, and K. pneumoniae. mdpi.com Steroidal hydrazones have also been evaluated, showing moderate to good antibacterial and antifungal potency. mdpi.com

| Compound Series | Target Microorganism | Activity Range (MIC) | Source |

|---|---|---|---|

| Thiazolyl Hydrazones (5c, 5f) | B. subtilis, E. coli, K. pneumoniae | 2.5 mg/mL | mdpi.com |

| Methylthiadiazole Hydrazones (26, 27) | B. subtilis | 6.25 µg/mL | nih.gov |

| Steroidal Hydrazones (1-12) | Various Bacteria & Fungi | 0.37–3.0 mg/mL | mdpi.com |

Antiviral Properties: The Cbz-glycine hydrazide scaffold has been utilized in the synthesis of N-acylhydrazones designed as inhibitors of HIV-1 capsid protein assembly. nih.govscilit.com In one study, a series of N-acylhydrazones containing a glycine residue was synthesized and evaluated for anti-HIV-1 activity. The results showed that specific derivatives, such as compound 8c which bears a 4-methylphenyl moiety, were active inhibitors with low cytotoxicity. nih.govhku.hk The broader class of triterpene glycosides has also been modified with amino acid and hydrazide residues to enhance antiviral activity against viruses like SARS-coronavirus. nih.govresearchgate.net

Anticonvulsant Properties: Research into structurally related compounds has highlighted potential anticonvulsant activity. Studies on N-Cbz-α-aminoglutarimide derivatives, which share the Cbz-amino core, have shown significant anticonvulsant effects. nih.govkoreascience.kr A series of N-Cbz-α-amino-glutarimidooxy carboxylates exhibited significant activity in the strychnine (B123637) threshold test, which is associated with the glycine site of the convulsive receptor complex. koreascience.kr The most active compound in this series was the methyl ester of N-Cbz-α-amino-glutarimidooxy acetic acid (3a ), with an ED50 of 42.9 mg/kg. nih.govkoreascience.kr These findings suggest that the Cbz-amino acid framework could be a promising starting point for developing novel anticonvulsants. koreascience.krmdpi.com

Modulators of Ion Channels (e.g., CFTR inhibitors like GlyH-101)

Applications in Protein and Peptide Chemistry

The carboxy-terminal hydrazide group in peptide fragments, derived from precursors like this compound, acts as a stable, yet activatable, functional handle. These peptide hydrazides are readily prepared using standard solid-phase peptide synthesis (SPPS) techniques and serve as key precursors to more reactive species like peptide thioesters or acyl azides, which are fundamental for building larger protein structures. researchgate.netspringernature.com

Peptide hydrazides are widely employed as stable and easily accessible thioester equivalents in the total chemical synthesis and semisynthesis of proteins. springernature.com The hydrazide can be converted into a highly reactive acyl azide (B81097) intermediate through treatment with sodium nitrite (B80452) (NaNO2) under acidic conditions. This acyl azide can then be transformed into a peptide thioester via thiolysis. springernature.comspringernature.com This process is a cornerstone of modern protein synthesis, enabling the creation of proteins with post-translational modifications, incorporated unnatural amino acids, or other features not easily produced by biological systems. nih.gov

The utility of this approach has been demonstrated in the total synthesis of the 140-amino acid protein α-synuclein, which is implicated in Parkinson's disease. nih.govspringernature.com The synthesis involved linking multiple peptide hydrazide fragments together, showcasing the robustness of the method for producing large and complex proteins. springernature.com

Table 1: Key Steps in Protein Synthesis via Peptide Hydrazides

| Step | Description | Reagents | Intermediate/Product |

| 1. Synthesis | A peptide fragment with a C-terminal hydrazide is synthesized. | Standard Fmoc- or Boc-SPPS | Peptide-CONHNH2 |

| 2. Activation | The peptide hydrazide is converted to a reactive acyl azide. | NaNO2, acidic buffer | Peptide-CON3 |

| 3. Thiolysis | The acyl azide is converted to a peptide thioester. | Thiol additive (e.g., MESNA, MPAA) | Peptide-COSR |

| 4. Ligation | The peptide thioester is ligated to another peptide fragment. | Peptide with N-terminal Cysteine | Full-length protein |

This interactive table summarizes the general workflow for utilizing peptide hydrazides in protein synthesis.

Native Chemical Ligation (NCL) is a powerful strategy for assembling large proteins from smaller, unprotected peptide fragments. nih.gov The classic NCL reaction involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.govnih.gov Peptide hydrazides serve as excellent precursors, or surrogates, for the required thioester fragment. springernature.comspringernature.com

The process, often termed hydrazide-based NCL, involves the in situ conversion of the peptide hydrazide to a peptide thioester. This is typically achieved by reacting the hydrazide with sodium nitrite to form an acyl azide, which then undergoes thiolysis with an added thiol catalyst to generate the thioester. nih.govspringernature.com This newly formed thioester then reacts with the N-terminal cysteine of a second peptide fragment to form a native peptide bond at the ligation site. springernature.comnih.gov This one-pot approach simplifies the synthesis by avoiding the isolation of potentially unstable thioester intermediates. springernature.com The entire synthesis of α-synuclein, for example, can be accomplished in approximately 30 working days using this protocol. nih.gov

The hydrazide functional group is instrumental in site-specific protein labeling due to its ability to react chemoselectively with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. oup.comresearchgate.net This bioorthogonal reaction occurs under mild, physiological conditions without the need for catalysts, making it ideal for modifying proteins in complex biological environments. oup.comuci.edu

A prominent application is the "aldehyde tag" technology. oup.com In this method, a specific six-amino-acid sequence (Leu-Cys-Thr-Pro-Ser-Arg) within a protein of interest is recognized by a formylglycine-generating enzyme. oup.comresearchgate.net This enzyme oxidizes the cysteine residue within the tag to a formylglycine, which contains an aldehyde group. oup.com This unique aldehyde can then be specifically targeted by a hydrazide-derivatized probe, such as a fluorophore (e.g., Rhodamine B hydrazide), an affinity tag (e.g., biotin (B1667282) hydrazide), or other reporter molecules. oup.comnih.gov This approach has been used to label proteins like maltose-binding protein and lysozyme (B549824) fusions, even within crude E. coli lysate. oup.comnih.gov

Another strategy involves the selection of Hydrazide Reactive (HyRe) peptides from phage-displayed libraries. These short peptide tags can be fused to a protein of interest and subsequently labeled with various hydrazide derivatives, eliminating the need for enzymatic modification. nih.gov

A significant challenge in the chemical synthesis of large proteins is the poor aqueous solubility of intermediate peptide fragments, which complicates their purification and handling. nih.gov Peptide hydrazides offer a solution to this problem through a late-stage solubilization strategy.

This method involves the chemoselective attachment of a temporary hydrophilic tag to the C-terminal hydrazide of a poorly soluble peptide. nih.gov Researchers have developed a hydrophilic tag containing a dialkoxybenzaldehyde moiety that reacts with the peptide hydrazide via reductive N-alkylation. This reaction requires no protecting groups and significantly enhances the solubility of the peptide, facilitating its purification by HPLC. nih.gov Once the peptide is purified, the solubilizing tag can be cleanly removed by treatment with trifluoroacetic acid, regenerating the free hydrazide. This hydrazide is then ready for conversion to a thioester for use in subsequent ligation steps. nih.gov This strategy was successfully validated in the synthesis of a Lys63-linked ubiquitin dimer derivative. nih.gov

Bioconjugation Chemistry Using this compound

Bioconjugation refers to the chemical linking of two molecules, at least one of which is a biomolecule. The reaction between a hydrazide and a carbonyl group to form a hydrazone is a classic example of a bioorthogonal conjugation reaction. oup.com Derivatives of this compound are frequently used to introduce this reactive handle onto peptides for subsequent conjugation.

Recent research has explored catalyst-free hydrazone ligation strategies for protein modification. For instance, a rapid ligation reaction was observed at neutral pH between peptide hydrazides and ortho-halobenzaldehyde derivatives, with 2-chlorobenzaldehyde (B119727) showing the fastest reaction rates. researchgate.net This method provides a practical approach for the C-terminal labeling and modification of proteins. researchgate.net The resulting hydrazone products are stable under typical experimental conditions, making this a robust tool for creating well-defined protein conjugates for various applications in chemical biology and drug discovery. researchgate.netchemscene.com

V. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of Cbz-Glycine hydrazide and its derivatives has traditionally relied on established condensation reactions. However, the future of its synthesis is geared towards more efficient, sustainable, and versatile methodologies that can facilitate the rapid generation of compound libraries for screening and development.

Key areas of exploration include:

Green Chemistry Approaches: Researchers are investigating eco-friendly synthetic routes. One promising strategy involves the use of organocatalysts, such as L-proline, to synthesize hydrazide derivatives through solvent-free mechanical grinding. mdpi.com This method offers high yields, reduced reaction times, and lower costs compared to conventional techniques. mdpi.com

Solid-Phase Synthesis: Techniques adapted from peptide chemistry, like solid-phase peptide synthesis (SPPS), are being explored for the streamlined creation of this compound derivatives and related peptide hydrazides. researchgate.net This approach allows for the attachment of the initial molecule to a solid resin support, followed by the sequential addition of other building blocks. youtube.com This methodology is highly advantageous for creating large libraries of compounds, as structural variations can be introduced in the final steps, expediting the discovery of molecules with desired properties. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity. The application of flow chemistry to the synthesis of hydrazide intermediates could enable safer handling of reactive reagents and facilitate easier scale-up from laboratory to industrial production.

| Synthetic Method | Description | Advantages |

| Traditional Condensation | Reaction of a carboxylic acid derivative (like an ester) with hydrazine (B178648) hydrate (B1144303), often requiring heat. nih.gov | Well-established and straightforward for many substrates. |

| Organocatalysis | Use of small organic molecules (e.g., L-proline) to catalyze the reaction, often under solvent-free conditions. mdpi.com | Environmentally friendly, high yields, low cost, shorter reaction times. mdpi.com |

| Solid-Phase Synthesis | Stepwise assembly of molecules on a solid polymer support, allowing for easy purification by filtration. researchgate.netyoutube.com | Ideal for library synthesis, simplified purification, potential for automation. nih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. | Enhanced safety, precise process control, improved scalability, and higher purity. |

Advanced Computational Design of this compound Derivatives

The design of novel this compound derivatives is increasingly being accelerated by advanced computational techniques. These in silico methods allow researchers to predict the biological activity and properties of new molecules before they are synthesized, saving significant time and resources.

Future directions in this area involve:

Molecular Docking and Dynamics: These simulation techniques are used to model the interaction between a potential drug molecule and its biological target, such as an enzyme or a receptor. researchgate.net For instance, computational studies have been used to investigate hydrazide derivatives as potential inhibitors of the COX-2 enzyme, providing insights into their binding modes and anti-inflammatory potential. researchgate.net This approach helps in understanding the structural basis of activity and guiding the design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Modeling: By analyzing experimental data from a series of related compounds, computational models can identify the key structural features responsible for their biological activity. This has been successfully applied to glycine (B1666218) hydrazide derivatives that inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), where specific substitutions on the aromatic rings were found to be crucial for potency. nih.govnih.govresearchgate.net Future research will leverage machine learning and artificial intelligence to build more predictive SAR models.

Virtual Screening: Large chemical databases can be computationally screened to identify new derivatives of this compound that are likely to be active against a specific biological target. This high-throughput virtual approach can quickly narrow down the number of compounds that need to be synthesized and tested in the lab.

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicts the binding orientation of derivatives to a target protein's active site (e.g., enzymes like COX-2). researchgate.net |

| Molecular Dynamics Simulations | Simulates the movement of the molecule and its target over time to assess the stability of their interaction. researchgate.net |

| Quantitative SAR (QSAR) | Develops mathematical models to correlate chemical structure with biological activity, guiding the design of more potent analogues. nih.gov |

| Virtual High-Throughput Screening | Rapidly screens large libraries of virtual compounds to identify promising candidates for synthesis and testing. |

Expanding the Scope of Biological Applications

The hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects. nih.govnih.gov Future research aims to build upon this foundation, exploring this compound derivatives for more specific and targeted therapeutic applications.

A particularly promising area of research is the development of glycine hydrazide derivatives as ion channel modulators. A landmark study identified a series of glycine hydrazides as potent inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. nih.govnih.gov

CFTR Inhibition: The derivative N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, known as GlyH-101, was found to be a powerful, reversible, and fast-acting inhibitor of the CFTR channel. nih.govnih.govsemanticscholar.org Its mechanism involves occluding the external pore of the channel. nih.gov This discovery has significant therapeutic implications, particularly for treating secretory diarrheas like cholera, where intestinal fluid secretion is driven by CFTR overactivation. nih.govnih.gov The potential to develop a non-absorbable drug that acts locally in the intestine is a key advantage. nih.gov

Enzyme Inhibition: Beyond ion channels, derivatives are being explored as enzyme inhibitors. Research has shown that novel benzothiazole (B30560) derivatives incorporating amino acids like glycine can act as inhibitors of carbonic anhydrase isoforms, which are involved in various physiological processes. nih.gov

Antiviral Research: Hydrazone-containing N-substituted glycines have been synthesized as "peptoid surrogates" to create libraries of compounds aimed at disrupting protein-protein interactions essential for viral replication. nih.gov This strategy has been applied to develop potential antagonists of HIV-1 budding by targeting the host protein Tsg101. nih.gov

| Derivative Class | Target | Potential Application | Research Findings |

| Glycine Hydrazides (e.g., GlyH-101) | CFTR Cl⁻ Channel | Antidiarrheal (e.g., for Cholera) | Potent, pore-occluding inhibitors that reduce intestinal fluid secretion. nih.govnih.govsemanticscholar.org |

| Benzothiazole-Amino Acid Conjugates | Carbonic Anhydrase (CA) | Various (CA is a broad target) | Showed effective in vitro inhibition of human CA isoforms hCA II and hCA V. nih.gov |

| Peptoid Hydrazones/Hydrazides | Tsg101 Protein | Anti-HIV | Act as antagonists to the Tsg101-p6Gag interaction required for viral budding. nih.gov |

Integration with Advanced Materials Science

The chemical functionalities of this compound make it an attractive candidate for incorporation into advanced materials, opening up applications in polymer science, nanotechnology, and biomaterials.

Functional Polymers: The hydrazide group is a versatile chemical handle for post-polymerization modification. For example, poly(acryloyl hydrazide), synthesized via controlled radical polymerization (RAFT), can serve as a scaffold. nih.gov This polymer's hydrazide side chains can be readily reacted with a wide variety of aldehydes and ketones to introduce different functionalities, creating a library of functional materials from a single parent polymer. nih.gov This approach could be used to create polymers with tailored properties for drug delivery, sensing, or catalysis.

Biomaterial Surface Modification: Covalently attaching this compound or its derivatives to the surface of biomedical materials, such as polyester-based implants, could improve their biocompatibility. researchgate.net The glycine unit can mimic natural biological structures, while the hydrazide group can be used to ligate other bioactive molecules, such as proteins or peptides, to control cellular interactions and promote tissue integration.

Hydrogel Formation: Hydrazide groups can react with aldehydes to form hydrazone linkages. This chemistry can be employed to create cross-linked hydrogel networks. These hydrogels can be designed to be pH-sensitive or to respond to other stimuli, making them "smart" materials for controlled drug release or tissue engineering scaffolds. semanticscholar.org

Photocatalysis: Glycine-functionalized polymeric materials have been investigated for environmental applications. When impregnated with metal ions like Zn(II), these materials have shown photocatalytic activity, successfully degrading organic dyes like Congo Red under light irradiation. mdpi.com This points to a potential role for this compound-derived materials in water purification and environmental remediation.

| Application Area | Concept | Potential Use of this compound |

| Functional Polymers | Use of a reactive polymer backbone for subsequent chemical modification. | As a monomer or grafting unit to create reactive polymers for diverse applications. nih.gov |

| Biomaterial Engineering | Modifying material surfaces to enhance biological performance. | Covalent attachment to surfaces to improve biocompatibility or attach bioactive molecules. researchgate.net |

| Smart Hydrogels | Cross-linked polymer networks that respond to environmental changes. | As a cross-linking agent via hydrazone bond formation for controlled release systems. semanticscholar.org |

| Environmental Remediation | Materials that can degrade pollutants. | As a ligand in functionalized polymers for the photocatalytic breakdown of organic contaminants. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。